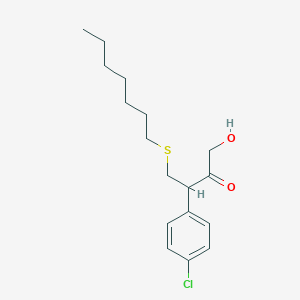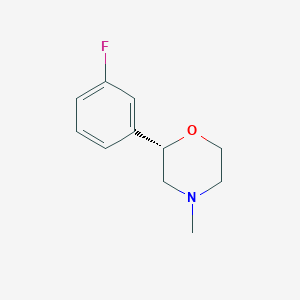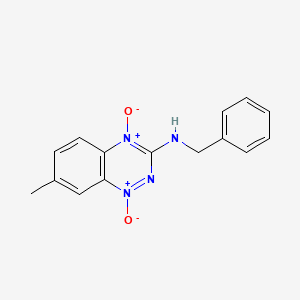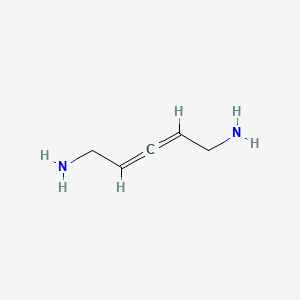
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is an organic compound characterized by the presence of a chlorophenyl group, a heptylsulfanyl group, and a hydroxybutanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with heptylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including aldol condensation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)butanoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1,2-butanediol.
Substitution: Formation of 3-(4-Methoxyphenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-4-(methylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(ethylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(propylsulfanyl)-1-hydroxybutan-2-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one stands out due to its longer heptylsulfanyl chain. This structural feature may influence its chemical reactivity, biological activity, and physical properties, making it a unique compound with distinct applications and potential benefits.
Propiedades
Número CAS |
918785-10-1 |
|---|---|
Fórmula molecular |
C17H25ClO2S |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-heptylsulfanyl-1-hydroxybutan-2-one |
InChI |
InChI=1S/C17H25ClO2S/c1-2-3-4-5-6-11-21-13-16(17(20)12-19)14-7-9-15(18)10-8-14/h7-10,16,19H,2-6,11-13H2,1H3 |
Clave InChI |
ZYFLXCYBVDKRIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCSCC(C1=CC=C(C=C1)Cl)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)





![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)

![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
